1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene
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Overview
Description
Benzene, 1-isocyanato-4-[(trichloromethyl)thio]-: is an organic compound characterized by the presence of an isocyanate group and a trichloromethylthio group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosgenation of Amines: One common method for preparing isocyanates involves the reaction of amines with phosgene.
Oxalyl Chloride Method: Another laboratory-safe variation involves using oxalyl chloride instead of phosgene.
Industrial Production Methods:
Phosgenation Process: Industrially, the phosgenation process is widely used due to its efficiency in producing large quantities of isocyanates.
Alternative Methods: Some industrial processes may use alternative reagents and catalysts to produce isocyanates, aiming to minimize the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Addition: Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- undergoes nucleophilic addition reactions with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group reacts with various nucleophiles.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with the isocyanate group to form urethanes and ureas under mild conditions.
Catalysts: Catalysts such as palladium may be used to facilitate certain reactions involving isocyanates.
Major Products Formed:
Scientific Research Applications
Chemistry:
Polyurethane Production: Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- is used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Biology and Medicine:
Bioconjugation: The compound can be used in bioconjugation techniques to link biomolecules for various applications in diagnostics and therapeutics.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Nucleophilic Attack: The isocyanate group in Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as alcohols and amines.
Formation of Stable Products: The reactions typically result in the formation of stable urethane or urea linkages, which are important in the context of polymer chemistry.
Comparison with Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the trichloromethylthio group.
Methyl Isocyanate: Contains a methyl group instead of the trichloromethylthio group.
Uniqueness:
Properties
CAS No. |
58555-12-7 |
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Molecular Formula |
C8H4Cl3NOS |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
1-isocyanato-4-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H4Cl3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H |
InChI Key |
RDDGPQWJZAULFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
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